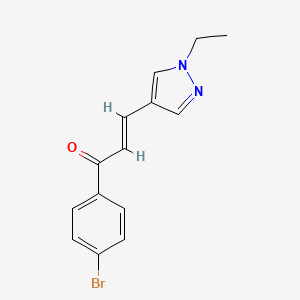
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as BRP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood. However, it is believed that 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit the replication of viruses. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to exhibit analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one is not very soluble in water, which can make it difficult to use in aqueous-based assays. In addition, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is the development of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one-based materials with unique properties. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a building block for the synthesis of polymers with specific optical or electronic properties. Another direction is the investigation of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one as a potential therapeutic agent for various diseases. For example, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one could be studied for its potential as an anticancer agent or as a treatment for viral infections. Finally, the development of new methods for the synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one and its derivatives could lead to the discovery of new compounds with unique biological activities.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction between 4-bromoacetophenone and 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one in a high yield.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)-2-propen-1-one has been employed as a starting material for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYRRGACKLURE-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propenone, 1-(4-bromophenyl)-3-(1-ethyl-1H-pyrazol-4-yl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

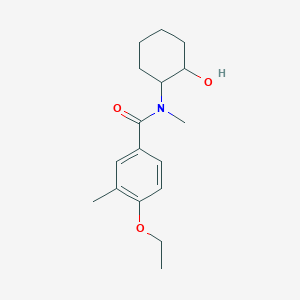
![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
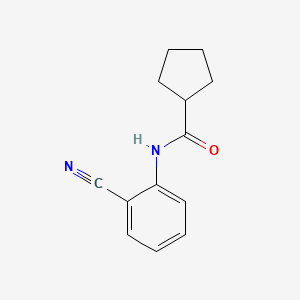
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
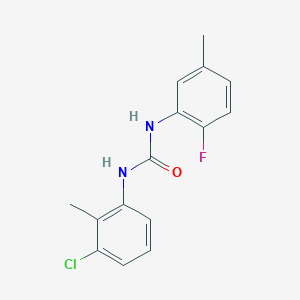
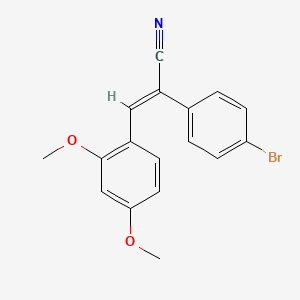
![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)